17(S)-HETE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

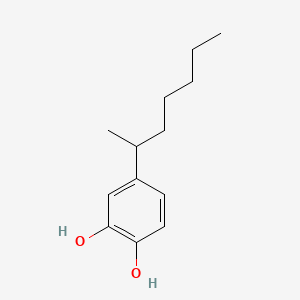

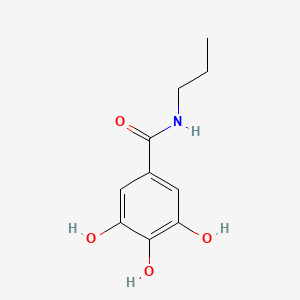

17(S)-HETE is a hydroxy fatty acid and a polyunsaturated fatty acid.

Aplicaciones Científicas De Investigación

Vascular Smooth Muscle Cell Apoptosis : 20-HETE, closely related to 17(S)-HETE, plays a significant role in the apoptosis of pulmonary arterial smooth muscle cells, impacting vascular smooth muscle remodeling. It acts on intrinsic apoptotic pathways and is influenced by the inhibition of endogenous 20-HETE production (Wang et al., 2008).

Development of Hypertension : Studies indicate that a reduction in 20-HETE production in the kidney's outer medulla can induce hypertension. This highlights the role of 20-HETE in regulating renal function and blood pressure control (Stec et al., 1997).

Metabolic Flux Analysis in Scientific Workflows : Although not directly addressing this compound, this research outlines the importance of workflows in metabolic flux analysis, which can include the study of various metabolites like this compound (Dalman et al., 2010).

Microvascular Oxygen Sensing : Research has explored the role of 20-HETE, produced by P450 enzymes, in microvascular beds. It suggests potential functions in oxygen sensing and regulation of arteriolar caliber (Harder et al., 1996).

DNP NMR Spectroscopy : The use of 17O solid-state NMR, enhanced by DNP, has potential in researching metabolites like this compound. It provides improved sensitivity for studying substances at natural abundance (Perras et al., 2015).

Renal Circulation and Eicosanoid Excretion in Hepatic Cirrhosis : The study shows that 20-HETE plays a significant role in renal circulation disturbances in hepatic cirrhosis patients, indicating a broader impact on renal function and fluid regulation (Sacerdoti et al., 1997).

Nitric Oxide and Pulmonary Arteries : This research examines the interplay between 20-HETE and nitric oxide in pulmonary arteries, showing how 20-HETE influences vascular responses through the modulation of calcium concentration and nitric oxide release (Yu et al., 2002).

Skeletal Muscle Resistance Arteries : Investigating the role of 20-HETE in skeletal muscle resistance arteries, this study contributes to understanding how it affects vascular tone and myogenic responses (Frisbee et al., 2001).

Mecanismo De Acción

- One of its primary targets is the leukotriene B4 receptor (BLT1), which plays a role in inflammation and immune responses .

- Cellular Effects : Immune cells respond to 17(S)-HETE, influencing inflammation, tissue repair, and immune surveillance .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

17(S)-HETE is involved in various biochemical reactions within the body. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is produced by the action of the enzyme cytochrome P450 on arachidonic acid . The nature of these interactions is complex and involves changes in the structure and function of the interacting molecules.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested to play a role in the regulation of blood pressure and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of events within the cell that can lead to changes in gene expression .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway. It interacts with various enzymes and cofactors within this pathway. The production of this compound can also influence metabolic flux or metabolite levels within the cell .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIPPRXLIDJKN-LNRPRRCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347697 |

Source

|

| Record name | 17(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183509-25-3 |

Source

|

| Record name | 17(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper focuses on Arsenic Trioxide's effects on Cytochrome P450 enzymes and arachidonic acid metabolism. How does this relate to 17(S)-HETE?

A1: this compound (17(S)-Hydroxy-eicosatetraenoic acid) is a bioactive lipid metabolite produced from arachidonic acid via the cytochrome P450 (CYP450) pathway. While the paper doesn't directly focus on this compound, it investigates how Arsenic Trioxide (ATO) alters the expression of specific CYP450 enzymes in mice livers []. Since CYP450 enzymes are involved in this compound synthesis, this research provides valuable insights into how ATO exposure could potentially disrupt the balance of arachidonic acid metabolites, including this compound, within the liver. This is significant because alterations in this compound levels have been linked to various physiological and pathological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B573785.png)

![1-[(R)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B573789.png)

![3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile](/img/structure/B573791.png)